Ethyl 4-methyl-2-[3-methyl-5-oxo-4-(2-thienylmethylene)(1,2-diazolinyl)]-1,3-t hiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the formation of the thiazole ring through a cyclization reaction with a suitable thioamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Similar in structure but with different functional groups, leading to different biological activities.
ETHYL 7-METHYL-1-(4-NITROPHENYL)-5-PHENYL-3-(THIOPHEN-2-YL)-1,5-DIHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-6-CARBOXYLATE: Another heterocyclic compound with a thiophene ring, but with different pharmacological properties.
Uniqueness
The uniqueness of ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H15N3O3S2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4E)-3-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrazol-1-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H15N3O3S2/c1-4-22-15(21)13-10(3)17-16(24-13)19-14(20)12(9(2)18-19)8-11-6-5-7-23-11/h5-8H,4H2,1-3H3/b12-8+ |
InChI Key |
RPVBZXBVXLUAGI-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC=CS3)/C(=N2)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=CS3)C(=N2)C)C |
Origin of Product |
United States |
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